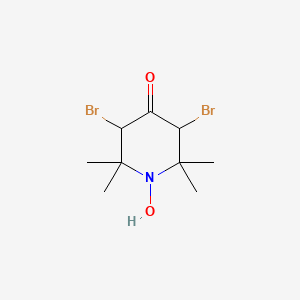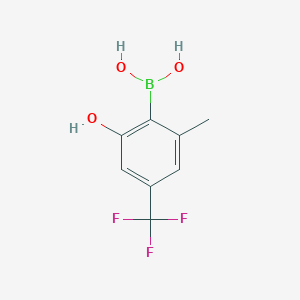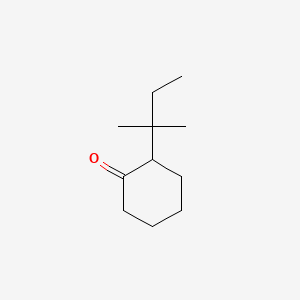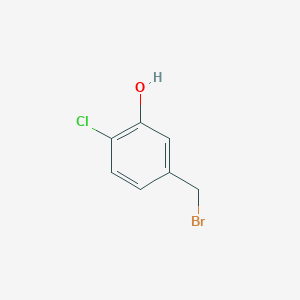
5-(Bromomethyl)-2-chlorophenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Bromomethyl)-2-chlorophenol: is an organic compound with the molecular formula C7H6BrClO It is a derivative of phenol, where the phenol ring is substituted with a bromomethyl group at the 5-position and a chlorine atom at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Bromomethyl)-2-chlorophenol typically involves the bromination of 2-chlorophenol followed by a methylation reaction. One common method is as follows:
Bromination: 2-chlorophenol is treated with bromine in the presence of a catalyst such as iron(III) bromide (FeBr3) to introduce the bromine atom at the 5-position.
Methylation: The brominated intermediate is then reacted with formaldehyde and a base, such as sodium hydroxide (NaOH), to introduce the bromomethyl group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help control reaction conditions precisely, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
5-(Bromomethyl)-2-chlorophenol can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be a site for nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the bromine atom.
Oxidation: The phenolic hydroxyl group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can undergo reduction reactions, particularly at the bromomethyl group, to form methyl derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, thiols, and alkoxides. Reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products Formed
Nucleophilic Substitution: Products include substituted phenols with various functional groups replacing the bromine atom.
Oxidation: Products include quinones and other oxidized phenolic compounds.
Reduction: Products include methyl-substituted phenols.
Scientific Research Applications
Chemistry
In organic synthesis, 5-(Bromomethyl)-2-chlorophenol serves as a versatile intermediate for the preparation of more complex molecules
Biology and Medicine
The compound’s derivatives have potential applications in medicinal chemistry. For example, they can be used to develop new drugs with antimicrobial, antifungal, or anticancer properties. The presence of both bromine and chlorine atoms can enhance the biological activity of these derivatives.
Industry
In the materials science field, this compound can be used to synthesize polymers and other materials with specific properties. Its derivatives can be incorporated into polymer backbones to modify their thermal and mechanical properties.
Mechanism of Action
The mechanism of action of 5-(Bromomethyl)-2-chlorophenol and its derivatives depends on the specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors. The bromomethyl group can act as an alkylating agent, modifying nucleophilic sites in proteins or DNA. The chlorine atom can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.
Comparison with Similar Compounds
Similar Compounds
5-(Chloromethyl)-2-chlorophenol: Similar structure but with a chloromethyl group instead of a bromomethyl group.
5-(Bromomethyl)-2-fluorophenol: Similar structure but with a fluorine atom instead of a chlorine atom.
5-(Bromomethyl)-2-methylphenol: Similar structure but with a methyl group instead of a chlorine atom.
Uniqueness
5-(Bromomethyl)-2-chlorophenol is unique due to the presence of both bromine and chlorine atoms, which can influence its reactivity and biological activity. The combination of these halogens can enhance the compound’s ability to participate in various chemical reactions and interact with biological targets.
Properties
CAS No. |
54900-62-8 |
|---|---|
Molecular Formula |
C7H6BrClO |
Molecular Weight |
221.48 g/mol |
IUPAC Name |
5-(bromomethyl)-2-chlorophenol |
InChI |
InChI=1S/C7H6BrClO/c8-4-5-1-2-6(9)7(10)3-5/h1-3,10H,4H2 |
InChI Key |
BAFGOODYVXGXIL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1CBr)O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


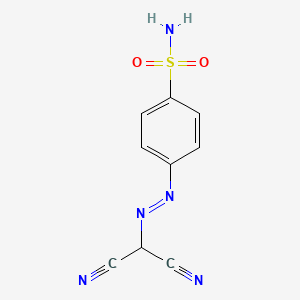
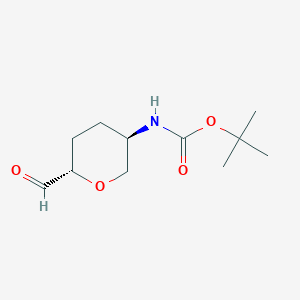


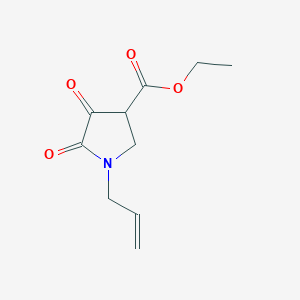
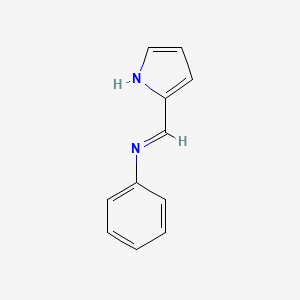

![8-[Bis(2-chloroethyl)aminomethyl]-7-hydroxychromen-2-one;hydrochloride](/img/structure/B14008595.png)
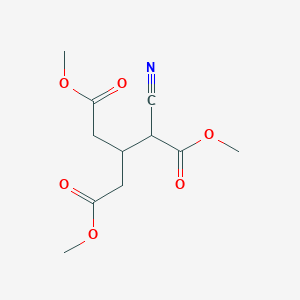
![3-(Benzo[d][1,3]dioxol-5-yl)-4-(2-hydroxyethyl)-6,7-dimethoxy-2-(4-methoxybenzyl)isoquinolin-1(2H)-one](/img/structure/B14008604.png)
